molecular formula C20H14BrClN2O2S B15018646 O-{3-[(4-chlorophenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate

O-{3-[(4-chlorophenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate

Cat. No.: B15018646
M. Wt: 461.8 g/mol
InChI Key: WNQHFUWWNIMXOO-UHFFFAOYSA-N
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Description

3-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(4-CHLOROPHENYL)BENZAMIDE is a complex organic compound characterized by the presence of bromine, chlorine, and carbamothioyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and unique chemical properties.

Preparation Methods

The synthesis of 3-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(4-CHLOROPHENYL)BENZAMIDE typically involves multiple steps. One common method includes the reaction of 4-bromophenyl isothiocyanate with 4-chlorophenylamine in the presence of a base to form the intermediate 4-bromophenylthiourea. This intermediate is then reacted with 3-hydroxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often involve solvents like ethanol or dichloromethane and temperatures ranging from room temperature to reflux conditions .

Chemical Reactions Analysis

3-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(4-CHLOROPHENYL)BENZAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

3-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(4-CHLOROPHENYL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(4-CHLOROPHENYL)BENZAMIDE involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular pathways and targets are still under investigation, but it is thought to involve the inhibition of DNA synthesis or protein function .

Comparison with Similar Compounds

3-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(4-CHLOROPHENYL)BENZAMIDE can be compared with similar compounds such as:

The uniqueness of 3-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(4-CHLOROPHENYL)BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties.

Properties

Molecular Formula

C20H14BrClN2O2S

Molecular Weight

461.8 g/mol

IUPAC Name

O-[3-[(4-chlorophenyl)carbamoyl]phenyl] N-(4-bromophenyl)carbamothioate

InChI

InChI=1S/C20H14BrClN2O2S/c21-14-4-8-17(9-5-14)24-20(27)26-18-3-1-2-13(12-18)19(25)23-16-10-6-15(22)7-11-16/h1-12H,(H,23,25)(H,24,27)

InChI Key

WNQHFUWWNIMXOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(=S)NC2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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